molecular formula C18H15Cl3N2O.HNO3<br>C18H16Cl3N3O4 B000902 Econazole nitrate CAS No. 24169-02-6

Econazole nitrate

Cat. No.: B000902
CAS No.: 24169-02-6
M. Wt: 444.7 g/mol
InChI Key: DDXORDQKGIZAME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Econazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound interacts with its target, the 14-α demethylase enzyme, to inhibit the conversion of lanosterol to ergosterol . This interaction disrupts the synthesis of ergosterol, leading to an increase in cellular permeability . The increased permeability causes leakage of cellular contents, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, causing increased permeability and leakage of cellular contents .

Pharmacokinetics

This compound is typically used topically, and less than 10% of the drug is absorbed through the skin . Once absorbed, it is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in the urine and feces . The time to peak for the foam formulation of this compound is approximately 6.8 ± 5.1 hours .

Result of Action

The result of this compound’s action is the death of the fungal cells. By disrupting the ergosterol biosynthesis pathway, this compound causes an increase in cellular permeability, leading to leakage of cellular contents and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation of the drug can impact its effectiveness. A study found that this compound loaded in a transfersomal gel showed significant antifungal activity against Candida albicans, demonstrating that the drug’s formulation can enhance its ability to penetrate the skin and overcome the stratum corneum barrier .

Biochemical Analysis

Biochemical Properties

Econazole Nitrate interacts with a variety of enzymes and proteins. It interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It increases cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, and inhibit purine uptake .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It interferes with the synthesis of ergosterol by inhibiting the enzyme 14-α demethylase . This results in increased cellular permeability and leakage of cellular contents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have activity against a wide variety of dermatophytes, yeasts, actinomycetes, moulds, and other fungi, as well as some Gram-positive bacteria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, rats, guinea pigs, and dogs, the oral LD50 values were found to be 462, 668, 272, and >160 mg/kg respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This process involves the enzyme 14-α demethylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of econazole nitrate involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Econazole nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated imidazole compounds .

Scientific Research Applications

Econazole nitrate has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
Source PubChem
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InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
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Molecular Formula

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4
Record name ECONAZOLE NITRATE
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Related CAS

27220-47-9 (Parent)
Record name Econazole nitrate [USAN:USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID6025226
Record name Econazole nitrate
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Molecular Weight

444.7 g/mol
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Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

24169-02-6, 68797-31-9
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Record name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
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Melting Point

324 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Econazole Nitrate exert its antifungal activity?

A1: this compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption alters membrane permeability, leading to leakage of essential intracellular components and ultimately cell death. [] Additionally, it interferes with triglyceride and phospholipid synthesis and inhibits oxidative and peroxidative enzymes, potentially contributing to cell necrosis. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers don't explicitly state the molecular formula and weight, they describe this compound as an imidazole derivative. [] Based on this information, we can deduce its chemical structure and calculate its molecular formula (C18H15Cl3N2O•HNO3) and weight (441.7 g/mol).

Q3: Has this compound been formulated in different delivery systems?

A3: Research has explored various this compound formulations, including creams, [, , , , , ] ointments, [, ] foams, [, ] gels, [, , , ] solutions, [] and even microcapsules. [] These diverse formulations highlight its compatibility with various excipients and its adaptability for different applications.

Q4: How stable is this compound in different formulations?

A4: Studies show that this compound exhibits varying stability depending on the formulation and storage conditions. [, , ] For instance, microencapsulated this compound demonstrated stability under light and high temperature but was susceptible to degradation in high humidity. [] This emphasizes the need for specific formulation strategies and packaging to ensure optimal stability.

Q5: Is there any research on how structural modifications of this compound affect its activity?

A5: The provided research primarily focuses on this compound's existing structure and its effects. Further research is needed to explore how modifying its chemical structure could impact its antifungal activity, potency, and selectivity.

Q6: What is known about the absorption of this compound after topical application?

A7: While this compound is primarily intended for topical application, research suggests its percutaneous absorption is relatively low. [] One study utilizing a liposome gel formulation found that only 5% of the drug penetrated the skin and reached the receptor cells. [] This limited systemic absorption contributes to its favorable safety profile for topical use.

Q7: Has this compound been tested against various fungal species?

A8: this compound demonstrates a broad spectrum of activity against various fungal species. In vitro studies have confirmed its effectiveness against Trichophyton mentagrophytes, Macrosporum nanum, and Candida albicans. [, ] This broad-spectrum activity makes it a valuable tool in treating a range of fungal infections.

Q8: What is the efficacy of this compound in treating Tinea Pedis?

A9: Clinical trials have shown that this compound cream effectively treats Tinea Pedis, commonly known as athlete's foot. [, ] One study reported an 86% cure rate after 28 days of treatment. [, ] These findings solidify its clinical relevance and effectiveness in managing this common fungal infection.

Q9: Is there any evidence of emerging resistance to this compound?

A9: While the provided research doesn't explicitly address resistance development, it's crucial to acknowledge that prolonged or inappropriate use of any antifungal agent can contribute to resistance. Further research is necessary to monitor potential resistance patterns and investigate strategies to mitigate this concern.

Q10: Are there any novel drug delivery systems being explored for this compound?

A12: Beyond conventional formulations like creams and ointments, researchers are exploring innovative drug delivery systems. One promising approach utilizes nanocrystals loaded into hydrogels. [] This strategy aims to enhance this compound's solubility and improve its penetration into the skin, potentially boosting its efficacy and reducing the required dosage.

Q11: What analytical techniques are used to quantify this compound in various formulations?

A13: Several analytical methods have been employed to accurately quantify this compound in different formulations. High-Performance Liquid Chromatography (HPLC) [, , , , ] is frequently used due to its sensitivity and ability to separate the drug from other components. Additionally, Ultraviolet-Visible (UV-Vis) spectrophotometry [, , ] and Thin Layer Chromatography (TLC) [] have also been utilized for its analysis.

Q12: Have the analytical methods for quantifying this compound been validated?

A14: The research highlights the importance of analytical method validation for accurately determining this compound levels. Studies employing HPLC methods typically include validation parameters like linearity, accuracy, precision, and specificity. [, , ] This rigorous validation ensures the reliability and reproducibility of the analytical data generated.

Q13: What quality control measures are essential for this compound formulations?

A15: Maintaining stringent quality control is paramount during the development and manufacturing of this compound products. This includes controlling raw material quality, verifying manufacturing processes, and conducting rigorous testing of the final product. [] These measures guarantee the product's safety, efficacy, and consistency.

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